molecular formula C7H8N2O2 B062212 6-(Aminomethyl)picolinic acid CAS No. 160939-17-3

6-(Aminomethyl)picolinic acid

Cat. No.: B062212
CAS No.: 160939-17-3
M. Wt: 152.15 g/mol
InChI Key: KKWKBQBRQWNTPN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)picolinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Aminomethylation: The picolinic acid undergoes aminomethylation, where an aminomethyl group is introduced at the 6-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the aminomethylation process to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and disrupt their function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)picolinic acid is unique due to the presence of the aminomethyl group at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its ability to chelate metal ions and interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(aminomethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWKBQBRQWNTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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